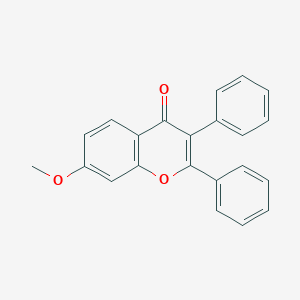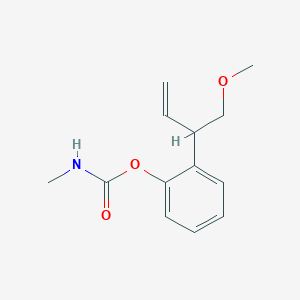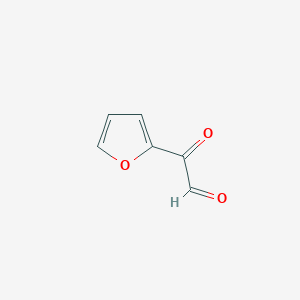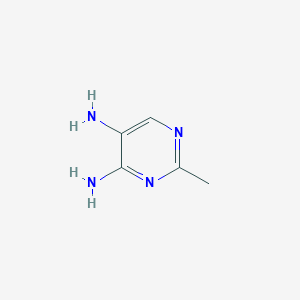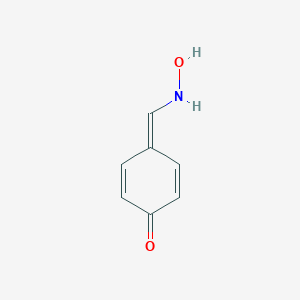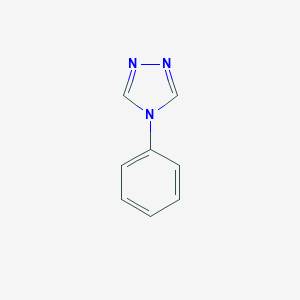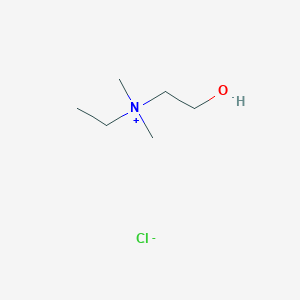
2-Ethyl-6-methoxy-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6-methoxy-1,3-benzothiazole (EMBT) is a chemical compound that has gained attention in recent years due to its potential applications in various scientific fields. EMBT is a heterocyclic compound that contains a benzothiazole ring and an ethyl and methoxy substituent. This compound has been studied extensively for its unique properties and potential applications in the fields of medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of 2-Ethyl-6-methoxy-1,3-benzothiazole is not fully understood. However, studies have shown that 2-Ethyl-6-methoxy-1,3-benzothiazole may exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
2-Ethyl-6-methoxy-1,3-benzothiazole has been shown to have several biochemical and physiological effects. Studies have shown that 2-Ethyl-6-methoxy-1,3-benzothiazole can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-Ethyl-6-methoxy-1,3-benzothiazole has also been shown to induce apoptosis in cancer cells, leading to the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Ethyl-6-methoxy-1,3-benzothiazole in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. However, one of the limitations of using 2-Ethyl-6-methoxy-1,3-benzothiazole in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-Ethyl-6-methoxy-1,3-benzothiazole. One potential direction is the development of new drugs based on the anti-inflammatory and anti-tumor properties of 2-Ethyl-6-methoxy-1,3-benzothiazole. Another potential direction is the study of the mechanism of action of 2-Ethyl-6-methoxy-1,3-benzothiazole, which may provide insights into its potential applications in medicine and biology. Additionally, further studies are needed to determine the potential toxicity of 2-Ethyl-6-methoxy-1,3-benzothiazole and its limitations in various applications.
Conclusion
In conclusion, 2-Ethyl-6-methoxy-1,3-benzothiazole is a chemical compound that has gained attention in recent years due to its potential applications in various scientific fields. 2-Ethyl-6-methoxy-1,3-benzothiazole has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. However, further studies are needed to determine the potential toxicity of 2-Ethyl-6-methoxy-1,3-benzothiazole and its limitations in various applications.
Synthesemethoden
The synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole is a complex process that involves several steps. One of the most common methods for synthesizing 2-Ethyl-6-methoxy-1,3-benzothiazole is through the reaction of 2-mercapto benzoic acid with ethyl bromide and sodium hydroxide. The reaction produces 2-Ethyl-6-methoxy-1,3-benzothiazole as a yellow crystalline solid with a melting point of 68-70°C.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-6-methoxy-1,3-benzothiazole has been studied for its potential applications in various scientific fields. One of the most promising applications of 2-Ethyl-6-methoxy-1,3-benzothiazole is in the field of medicine. 2-Ethyl-6-methoxy-1,3-benzothiazole has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
17142-77-7 |
|---|---|
Produktname |
2-Ethyl-6-methoxy-1,3-benzothiazole |
Molekularformel |
C10H11NOS |
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
2-ethyl-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-3-10-11-8-5-4-7(12-2)6-9(8)13-10/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
FODBYDGJZCABRE-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(S1)C=C(C=C2)OC |
Kanonische SMILES |
CCC1=NC2=C(S1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



